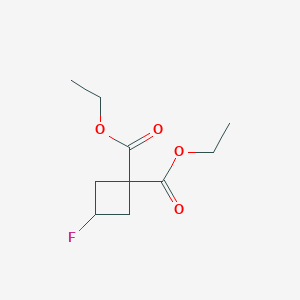
1,1-diethyl 3-fluorocyclobutane-1,1-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Diethyl 3-fluorocyclobutane-1,1-dicarboxylate is a chemical compound with the molecular formula C10H15FO4 and a molecular weight of 218.23 g/mol . It is characterized by the presence of a fluorine atom attached to a cyclobutane ring, which is further substituted with two ethyl ester groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.
准备方法
The synthesis of 1,1-diethyl 3-fluorocyclobutane-1,1-dicarboxylate typically involves the following steps:
Cyclobutane Formation: The initial step involves the formation of the cyclobutane ring, which can be achieved through various cyclization reactions.
Esterification: The final step involves the esterification of the cyclobutane ring with ethyl alcohol in the presence of an acid catalyst to form the diethyl ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
化学反应分析
1,1-Diethyl 3-fluorocyclobutane-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
科学研究应用
1,1-Diethyl 3-fluorocyclobutane-1,1-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1,1-diethyl 3-fluorocyclobutane-1,1-dicarboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The ester groups facilitate its solubility and transport within biological systems. The exact molecular pathways and targets are subject to ongoing research .
相似化合物的比较
1,1-Diethyl 3-fluorocyclobutane-1,1-dicarboxylate can be compared with similar compounds such as:
Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate: This compound has a hydroxyl group instead of a fluorine atom, resulting in different reactivity and applications.
Diethyl 3-chlorocyclobutane-1,1-dicarboxylate:
The uniqueness of this compound lies in its fluorine substitution, which imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
生物活性
1,1-Diethyl 3-fluorocyclobutane-1,1-dicarboxylate is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the presence of a cyclobutane ring with two ethyl groups and a fluorine atom attached to the carbon backbone. Its molecular formula is C10H14F1O4, and it exhibits properties typical of both esters and fluorinated compounds.
Biological Activity Overview
Research indicates that this compound may have significant implications in various biological processes:
- Tumor Imaging : The compound has been investigated for its potential use in positron emission tomography (PET) imaging. A related compound, 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), demonstrated rapid uptake and retention in tumor tissues, suggesting that derivatives of this compound could serve as effective imaging agents for malignancies .
- Pharmacological Properties : In studies involving tumor models, derivatives of this compound have shown promising results in targeting specific sites within tumors with high specificity. For instance, FACBC exhibited a target-to-non-target ratio greater than 5:1 in vivo, indicating its potential as a selective tracer for tumor imaging .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, the following points summarize current understanding:
- Transport Mechanisms : The compound's ability to be selectively taken up by tumor cells may be linked to its interaction with amino acid transporters. Studies have shown that compounds similar to FACBC utilize L-type amino acid transporters for cellular uptake .
- Fluorine Substitution Effects : The presence of fluorine in the molecular structure enhances lipophilicity and may influence the compound's pharmacokinetic properties. This feature can improve the localization of the compound within target tissues compared to non-target tissues .
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
属性
IUPAC Name |
diethyl 3-fluorocyclobutane-1,1-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FO4/c1-3-14-8(12)10(5-7(11)6-10)9(13)15-4-2/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRGNFQDSKPLES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(C1)F)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














